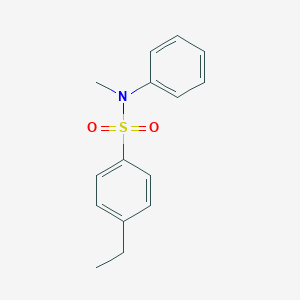
N-ethyl-4-methoxy-N-(3-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-methoxy-N-(3-methylphenyl)benzenesulfonamide, commonly known as Efaroxan, is a chemical compound used in scientific research. It belongs to the class of sulfonamide compounds and is known for its potential therapeutic applications. Efaroxan has been studied for its effects on various biological processes and has shown promising results in several areas.
Wirkmechanismus
Efaroxan is known to act as an alpha-2 adrenergic receptor antagonist. It blocks the activity of these receptors, which are involved in the regulation of various physiological processes such as blood pressure, heart rate, and neurotransmitter release. By blocking these receptors, Efaroxan can affect these processes and produce various effects.
Biochemical and Physiological Effects:
Efaroxan has been shown to have several biochemical and physiological effects in various studies. It has been found to increase insulin secretion, which makes it a potential therapeutic agent for diabetes. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases. Additionally, Efaroxan has been found to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Efaroxan has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It has also been extensively studied, and its effects are well-documented. However, Efaroxan has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects can be variable depending on the experimental conditions, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on Efaroxan. One area of interest is its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Another area of interest is its effects on the immune system and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to better understand the mechanisms of action of Efaroxan and its effects on various physiological processes.
Synthesemethoden
The synthesis of Efaroxan involves the reaction of 4-methoxy-N-(3-methylphenyl)benzenesulfonamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction results in the formation of N-ethyl-4-methoxy-N-(3-methylphenyl)benzenesulfonamide as the main product.
Wissenschaftliche Forschungsanwendungen
Efaroxan has been studied extensively for its potential therapeutic applications in various areas of research. It has been found to have a significant impact on several biological processes, making it a useful tool for researchers in different fields.
Eigenschaften
Molekularformel |
C16H19NO3S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-ethyl-4-methoxy-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-4-17(14-7-5-6-13(2)12-14)21(18,19)16-10-8-15(20-3)9-11-16/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
KCPRSRAEQICINA-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281111.png)

![Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281114.png)

![Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281117.png)


![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281121.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)

![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
